molecular formula C13H6F6O2 B1299957 5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde CAS No. 256658-04-5

5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde

Cat. No.: B1299957
CAS No.: 256658-04-5
M. Wt: 308.17 g/mol
InChI Key: LVHIVPKNRURKIV-UHFFFAOYSA-N
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Description

5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde (CAS 256658-04-5) is a high-purity organic compound for research applications. This chemical presents as a white solid with a melting point of 102-104°C and a molecular formula of C13H6F6O2 . It features a furan carbaldehyde core structure substituted with a 3,5-bis(trifluoromethyl)phenyl group, making it a potential building block in organic synthesis and materials science. Researchers can utilize this compound in the development of novel furan-based derivatives, which are a class of molecules known to exhibit diverse biological activities . As a reagent, it may be particularly valuable in multi-component reactions, supporting the principles of "green" chemistry by saving resources . This product is strictly labeled "For Research Use Only" (RUO) . RUO products are essential tools for scientific investigations, drug discovery, and the development of new diagnostic tools, but they are not intended for diagnostic, therapeutic, or any human use . They are not manufactured under the same regulatory requirements as medical devices or pharmaceuticals. Researchers should handle this material with care, as it may cause irritation to the skin, eyes, and respiratory tract .

Properties

IUPAC Name

5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F6O2/c14-12(15,16)8-3-7(4-9(5-8)13(17,18)19)11-2-1-10(6-20)21-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHIVPKNRURKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353202
Record name 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256658-04-5
Record name 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Approach

One classical synthetic route involves Friedel-Crafts acylation to introduce the aldehyde functionality onto a furan ring bearing the 3,5-bis(trifluoromethyl)phenyl substituent. This method typically starts with a suitably substituted phenylfuran precursor, which undergoes electrophilic aromatic substitution with an acyl chloride or equivalent reagent under Lewis acid catalysis (e.g., AlCl3). The reaction conditions are optimized to favor formylation at the 2-position of the furan ring.

  • Advantages: Straightforward, uses well-established reagents.
  • Limitations: Requires careful control to avoid polyacylation or degradation of sensitive trifluoromethyl groups.

Cross-Coupling Reactions (Suzuki or Stille Coupling)

Another effective strategy is the palladium-catalyzed cross-coupling of a 5-halogenated furan-2-carbaldehyde with a 3,5-bis(trifluoromethyl)phenylboronic acid or stannane derivative. This method allows for the modular assembly of the molecule by coupling the furan aldehyde core with the trifluoromethylated aryl group.

  • Typical Conditions: Pd(0) catalyst, base (e.g., K2CO3), solvent such as DMF or toluene, under inert atmosphere.
  • Benefits: High regioselectivity, tolerance of functional groups, and scalability.
  • Research Findings: This approach is favored for its versatility and has been reported in various synthetic protocols for related compounds.

Direct Formylation of 5-[3,5-Bis(trifluoromethyl)phenyl]furan

In some cases, the 5-[3,5-bis(trifluoromethyl)phenyl]furan intermediate is first synthesized, followed by selective formylation at the 2-position of the furan ring using Vilsmeier-Haack reaction conditions (POCl3/DMF).

  • Reaction Conditions: Treatment with POCl3 and DMF at low temperature, followed by aqueous workup.
  • Yield and Purity: Reported yields are moderate to high, with purification typically achieved by column chromatography.

Reduction and Oxidation Sequences

A related synthetic route involves the reduction of this compound to the corresponding alcohol, followed by re-oxidation to the aldehyde if necessary, to improve purity or modify the compound for further derivatization.

  • Example: Sodium borohydride reduction in ethanol at room temperature yields the corresponding furan-2-ylmethanol derivative with high yield (~87%).
  • Purification: Silica gel chromatography using hexane/ethyl acetate gradients.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Friedel-Crafts Acylation Acyl chloride, AlCl3, inert atmosphere Moderate Simple, classical approach Possible side reactions, harsh conditions
Pd-Catalyzed Cross-Coupling Pd(0), base (K2CO3), arylboronic acid High High selectivity, functional group tolerance Requires expensive catalysts
Vilsmeier-Haack Formylation POCl3, DMF, low temperature Moderate to High Direct formylation, well-established Sensitive to moisture, requires careful control
Reduction-Oxidation Sequence NaBH4 in ethanol (reduction), oxidation High (87% for reduction step) High yield, mild conditions Multi-step, requires purification

Chemical Reactions Analysis

Types of Reactions

5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: 5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carboxylic acid.

    Reduction: 5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-methanol.

    Substitution: Halogenated or nitro-substituted derivatives of the furan ring.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde
  • CAS Number : 256658-04-5
  • Molecular Formula : C₁₃H₆F₆O₂
  • Molecular Weight : 308.179 g/mol

The compound features a furan ring substituted with a 3,5-bis(trifluoromethyl)phenyl group and an aldehyde functional group. The presence of trifluoromethyl groups enhances its electronic properties, making it valuable for various chemical reactions and biological applications.

Synthesis of Organic Compounds

This compound serves as a critical building block in the synthesis of more complex organic molecules. It is particularly useful in the synthesis of heterocyclic compounds through reactions such as Knoevenagel condensations, which involve the reaction of carbonyl compounds with active methylene groups .

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of furan-2-carbaldehyde possess significant antibacterial activity against pathogens like Staphylococcus aureus and Candida albicans. For instance, certain thiosemicarbazone derivatives derived from furan-2-carbaldehyde showed notable antibacterial effects with minimal inhibitory concentrations (MIC) as low as 1 μg/mL .
  • Anticancer Activity : The compound has been investigated for its cytotoxic effects on various cancer cell lines. It demonstrated antiproliferative activity with IC50 values indicating its potential as an anticancer agent .

Pharmaceutical Development

Given its unique structure, this compound is explored as a precursor for developing pharmaceutical agents. Its ability to enhance binding affinities and stability in biological systems makes it a candidate for drug formulation aimed at treating bacterial infections and cancer .

Industrial Applications

In the chemical industry, this compound is utilized in producing specialty chemicals and materials. Its fluorinated nature imparts unique properties that can be exploited in creating advanced materials and fluorinated polymers .

Study on Antimicrobial Activity

A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of thiosemicarbazone derivatives synthesized from furan-2-carbaldehyde. The compound exhibited significant activity against various bacterial strains, suggesting its potential use in developing new antibiotics .

Investigation into Anticancer Properties

Another research effort focused on evaluating the cytotoxic effects of this compound against different cancer cell lines. The findings indicated that certain derivatives had IC50 values significantly lower than those of established chemotherapeutics, indicating promising anticancer potential .

Mechanism of Action

The mechanism of action of 5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison with analogs, focusing on structural features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Remarks
5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde C₁₃H₇F₆O₂ 342.18 -CF₃ groups on phenyl ring; -CHO on furan Pharmaceutical intermediates, catalysis
5-{[3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furaldehyde C₁₂H₉F₄N₂O₂ 297.21 -CHF₂ groups; pyrazole ring; -CHO on furan Agrochemicals, enzyme inhibition studies
5-((4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde C₁₁H₇BrF₄N₂O₂ 355.08 -Br; -CHF₂ groups; pyrazole ring; -CHO on furan Biomedical research, halogenated probes

Key Differences and Implications

Substituent Effects on Reactivity :

  • The trifluoromethyl (-CF₃) groups in the target compound confer stronger electron-withdrawing effects compared to difluoromethyl (-CHF₂) groups in analogs . This enhances electrophilicity at the aldehyde group, favoring nucleophilic addition reactions in synthetic pathways.
  • The bromine atom in introduces steric bulk and polarizability, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) that are less feasible with the target compound.

The pyrazole-containing analogs exhibit moderate water solubility due to hydrogen-bonding capabilities of the pyrazole nitrogen, whereas the target compound’s phenyl-furan system lacks such polar moieties.

Thermal Stability :

  • Trifluoromethyl groups generally enhance thermal stability due to strong C-F bonds. This property makes the target compound more suitable for high-temperature reactions compared to and , which may degrade under similar conditions.

Pharmaceutical Intermediates

  • The target compound’s aldehyde group serves as a versatile handle for synthesizing Schiff bases or heterocyclic scaffolds (e.g., imidazoles, quinazolines). Its fluorinated aromatic core is critical in designing kinase inhibitors and antiviral agents .
  • In contrast, pyrazole-containing analogs are prioritized in agrochemical research for fungicidal activity, leveraging their hydrogen-bonding interactions with fungal enzymes.

Catalysis and Material Science

  • The electron-deficient aryl system in the target compound facilitates its use as a ligand in transition-metal catalysis (e.g., palladium-catalyzed couplings) .
  • Analogs like are less effective in catalysis due to reduced electron-withdrawing capacity.

Biological Activity

5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde, a compound characterized by its trifluoromethyl-substituted phenyl group and furan ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.

  • IUPAC Name : this compound
  • CAS Number : 256658-04-5
  • Molecular Formula : C₁₃H₆F₆O₂
  • Molecular Weight : 308.179 g/mol
  • Chemical Structure :
    SMILES FC F F C1 CC CC C1 C1 CC C O1 C O C F F F\text{SMILES FC F F C1 CC CC C1 C1 CC C O1 C O C F F F}

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-bis(trifluoromethyl)benzene with furan-2-carbaldehyde. This reaction is conducted under controlled conditions to yield the desired compound efficiently .

The biological activity of this compound is primarily attributed to its unique structural features, particularly the trifluoromethyl groups and the furan ring. These components enhance its interaction with various biological targets, influencing their activity and pathways. The trifluoromethyl groups are known to improve the pharmacokinetic properties of compounds, facilitating better binding affinities and stability in biological systems .

Antimicrobial Activity

Research has indicated that compounds with trifluoromethyl substitutions exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing similar structural motifs can inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli effectively. The presence of the trifluoromethyl group enhances the lipophilicity and membrane permeability of these compounds, contributing to their antimicrobial efficacy .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation. For example, it has been reported to have an IC50 value in the micromolar range against human tumor cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) .

Case Studies

  • Antibacterial Studies :
    • A study evaluated the antibacterial activity of various derivatives derived from furan-2-carbaldehyde, including those with trifluoromethyl substitutions. The results indicated that compounds with higher electronegativity in their substituents exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Antitumor Efficacy :
    • In a comparative study involving multiple cancer cell lines, derivatives of furan-2-carbaldehyde were assessed for their antiproliferative effects. The study found that certain derivatives showed significant growth inhibition at low concentrations, highlighting the potential of trifluoromethylated compounds in cancer therapy .

Summary of Findings

Activity Type Target Organism/Cell Line IC50 (µM) Notes
AntibacterialS. aureus1Significant activity compared to controls
AntitumorMCF-713.36Higher cytotoxicity observed
AntitumorHT-297.69Notable antiproliferative activity

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between 5-bromofuran-2-carbaldehyde and 3,5-bis(trifluoromethyl)phenylboronic acid. Optimization of reaction conditions (e.g., catalyst loading, solvent polarity, and temperature) is critical due to the electron-withdrawing trifluoromethyl groups, which may slow coupling kinetics. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
  • Characterization : Confirm structure using 1H^1\text{H} and 13C^{13}\text{C} NMR, FT-IR (aldehyde C=O stretch ~1700 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .

Q. What are the key stability considerations for handling this compound in experimental workflows?

  • Handling : Store under inert atmosphere (argon or nitrogen) at 0–6°C to prevent aldehyde oxidation or moisture-induced degradation . Use anhydrous solvents (e.g., THF, DMF) for reactions to avoid side reactions with water.
  • Safety : Follow GHS hazard guidelines (H315, H317, H411) for skin irritation and aquatic toxicity. Use PPE (gloves, goggles) and conduct experiments in fume hoods .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis?

  • Troubleshooting : Variability often arises from incomplete coupling due to steric hindrance from the bis(trifluoromethyl) group. Systematic optimization includes:

  • Testing alternative catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)).
  • Adjusting solvent systems (e.g., toluene/ethanol vs. DMF) to enhance solubility.
  • Monitoring reaction progress via TLC or GC-MS to identify byproducts (e.g., dehalogenated intermediates) .
    • Data Validation : Compare yields across multiple batches and characterize impurities via LC-MS to identify persistent contaminants .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

  • Modeling Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic aldehyde reactivity and regioselectivity. Focus on:

  • Frontier Molecular Orbital (FMO) analysis to assess nucleophilic attack sites.
  • Solvent effects (PCM model) to simulate reaction environments.
    • Experimental Correlation : Validate predictions with kinetic studies (e.g., monitoring aldehyde consumption via 1H^1\text{H} NMR) under varying conditions (e.g., pH, nucleophile concentration) .

Q. How does the electronic nature of the bis(trifluoromethyl) group influence spectroscopic properties?

  • NMR Analysis : The strong electron-withdrawing effect of CF3_3 groups deshields adjacent protons, causing downfield shifts in 1H^1\text{H} NMR (e.g., aryl protons at δ 7.8–8.2 ppm). In 19F^{19}\text{F} NMR, distinct signals for meta-CF3_3 groups appear at δ -60 to -65 ppm .
  • IR and UV-Vis : Enhanced conjugation between the furan ring and aryl group red-shifts the UV absorption (λmax_{\text{max}} ~280 nm). Aldehyde C=O stretching in IR may split due to steric interactions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?

  • Methodological Review : Discrepancies may stem from impurities or moisture content. Standardize solubility tests by:

  • Pre-drying solvents over molecular sieves.
  • Using dynamic light scattering (DLS) to detect aggregates.
    • Quantitative Analysis : Measure solubility via gravimetric methods (saturation at 25°C) and compare with computational predictions (COSMO-RS) .

Experimental Design Considerations

Q. What strategies mitigate decomposition during prolonged storage?

  • Stabilization : Add radical inhibitors (e.g., BHT) to storage vials. Lyophilization (freeze-drying) under vacuum preserves the compound for long-term use.
  • Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products (e.g., carboxylic acid derivatives) .

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